2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Description
The compound 2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidinone derivative featuring a fused bicyclic core (6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one) with a 4-ethoxyphenyl group at position 3 and a thioether-linked dihydroquinoline moiety. Its molecular complexity arises from the combination of a rigid heterocyclic core, a lipophilic ethoxyphenyl substituent, and a flexible thioether-dihydroquinoline side chain, which may influence solubility, binding affinity, and metabolic stability .
Properties
IUPAC Name |
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3S2/c1-2-31-19-11-9-18(10-12-19)28-24(30)23-20(13-15-32-23)26-25(28)33-16-22(29)27-14-5-7-17-6-3-4-8-21(17)27/h3-4,6,8-12H,2,5,7,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XORVFAKUMKUSFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)N4CCCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a complex organic molecule that integrates multiple pharmacologically relevant structural motifs. Its biological activity is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.
Structural Overview
The compound features a thieno[3,2-d]pyrimidine backbone, which is known for its diverse biological activities. The presence of a dihydroquinoline moiety and an ethoxyphenyl group enhances its potential for interaction with various biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives of 3,4-dihydroquinoline have demonstrated significant cytotoxic effects against various cancer cell lines. These compounds often inhibit key signaling pathways involved in cell proliferation and survival.
| Compound | Activity | IC50 (µM) | Reference |
|---|---|---|---|
| 3c | Anticancer (various lines) | Low micromolar | |
| 47f | Colon carcinoma (HCT-116) | 6.2 | |
| 47e | Breast cancer (T47D) | 27.3 |
Enzyme Inhibition
The compound's structure suggests potential inhibition of enzymes involved in critical cellular processes. For example, compounds with similar thieno[3,2-d]pyrimidine frameworks have shown to inhibit p38 MAP kinase, which is implicated in inflammatory responses and cancer progression.
The mechanism by which this compound exerts its biological effects likely involves:
- Enzyme Binding : Interaction with active sites of target enzymes.
- Receptor Modulation : Alteration of receptor signaling pathways related to growth and apoptosis.
Molecular docking studies indicate that the compound may exhibit high binding affinity towards specific targets, which could be further validated through experimental assays.
Case Studies
- Synthesis and Testing : A series of derivatives were synthesized and screened for biological activity. Notably, compounds derived from the thieno[3,2-d]pyrimidine structure exhibited promising anticancer activities in vitro.
- Molecular Docking Studies : Computational studies have shown that the compound binds effectively to the active sites of various enzymes, suggesting a mechanism for its observed biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The thieno[3,2-d]pyrimidinone core distinguishes the target compound from analogs like thieno[3,4-d]pyrimidin-4(3H)-one (Compound 16, ), where the sulfur and nitrogen positions in the fused ring differ.
Substituent Analysis
Table 1: Substituent and Molecular Property Comparison
Key Observations:
Position 7 Modifications : The 6,7-dihydro feature in the target compound reduces aromaticity, possibly enhancing solubility relative to the 4-methylphenyl-substituted analog in .
Scaffold Differences: Compound 17 (chromenone core) represents a divergent structural class, likely targeting different biological pathways compared to thienopyrimidinones .
Implications for Further Research
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
